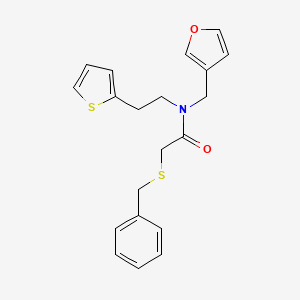

2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Description

2-(Benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a benzylthio group (–SCH₂C₆H₅) at the α-position of the acetamide core. The nitrogen atom of the acetamide is substituted with two distinct heteroaromatic moieties: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain.

Properties

IUPAC Name |

2-benzylsulfanyl-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c22-20(16-24-15-17-5-2-1-3-6-17)21(13-18-9-11-23-14-18)10-8-19-7-4-12-25-19/h1-7,9,11-12,14H,8,10,13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQSHBSESXNWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the acylation of a thiol compound with an appropriate acyl chloride, followed by nucleophilic substitution reactions to introduce the furan and thiophene groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized to form sulfoxides, sulfones, and N-oxides.

Reduction: The compound can be reduced to form corresponding amines and thiols.

Substitution: The aromatic rings (furan and thiophene) can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and thiols.

Scientific Research Applications

2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Benzylthio Substituents : Compounds with benzylthio groups (e.g., 5h, 5m) exhibit moderate melting points (133–136°C) and high synthetic yields (85–88%), suggesting favorable crystallinity and efficient synthesis . The benzylthio group likely enhances lipophilicity, which may influence membrane permeability in biological systems.

Heterocyclic Cores : Thiadiazole (5h, 5m) and thiazole (6) derivatives exhibit distinct intermolecular interactions. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms N–H⋯N hydrogen bonds, contributing to its exceptionally high melting point (~216°C) . In contrast, the target compound’s furan and thiophene substituents may reduce packing efficiency, lowering its melting point relative to thiazole analogs.

Physicochemical Properties

- Solubility : The furan-3-ylmethyl group in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., dichlorophenyl in ). However, the benzylthio group could counterbalance this by increasing hydrophobicity.

- Crystallinity: The absence of strong hydrogen-bond donors (e.g., –NH in thiazole derivatives ) in the target compound’s tertiary acetamide structure may reduce crystallinity, necessitating amorphous formulations for pharmaceutical applications .

Biological Activity

The compound 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a benzylthio group, a furan ring, and a thiophene moiety. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃OS₂ |

| Molecular Weight | 305.42 g/mol |

| CAS Number | 1448133-73-0 |

The compound is synthesized through a reaction involving benzylthiol and an appropriate acetamide derivative, typically under basic conditions using solvents like DMF or THF at elevated temperatures.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds with similar structural features. For instance, derivatives containing thiol and furan groups have shown significant antibacterial and antifungal properties. The presence of the benzylthio group may enhance interaction with microbial enzymes, leading to inhibition of growth .

Anticancer Activity

Research indicates that compounds with furan and thiophene rings exhibit anticancer properties . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth. For instance, structure-activity relationship (SAR) studies suggest that modifications in the thiophene or furan rings can significantly affect cytotoxicity against various cancer cell lines .

The proposed mechanism involves the interaction of the compound with thiol-containing enzymes, potentially leading to enzyme inhibition. Additionally, π-π stacking interactions between the furan ring and aromatic residues in proteins may disrupt normal protein function, contributing to its biological effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzylthio derivatives against common pathogens. The minimal inhibitory concentration (MIC) for 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide was found to be effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound exhibited selective cytotoxicity with an IC50 value ranging from 20 to 50 µM, indicating promising anticancer activity .

Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-(benzylthio)acetamide | Lacks furan and thiophene groups | Limited antimicrobial activity |

| N-(2-(furan-3-yl)ethyl)acetamide | Lacks benzylthio group | Moderate anticancer activity |

| 2-(benzylthio)-N-(thiophen-3-yl)acetamide | Similar structure but different ring | Varies in biological efficacy |

The unique combination of both benzylthio and furan rings in 2-(benzylthio)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide enhances its reactivity and biological potential compared to similar compounds.

Q & A

Q. Critical control points :

- Temperature and solvent selection : Elevated temperatures (80–100°C) in DMF or THF ensure reactivity of heterocyclic groups .

- Purification : HPLC or column chromatography is required to isolate intermediates with >95% purity .

Advanced: How can reaction yields be optimized for the introduction of thiophen-2-yl ethyl groups?

Key strategies include:

- Catalyst optimization : Use of Pd(PPh₃)₄ with ligand systems (e.g., XPhos) to enhance cross-coupling efficiency .

- Solvent polarity adjustment : THF with 10% H₂O improves solubility of thiophene derivatives .

- Real-time monitoring : TLC or in-situ IR spectroscopy to track reaction progress and minimize side products .

Data contradiction : reports 60–70% yields for similar couplings, while cites 85% yields. This discrepancy may arise from differences in catalyst loading or solvent purity.

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry of furan (δ 6.3–7.1 ppm) and thiophene (δ 7.2–7.5 ppm) substituents .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 413.12 for [M+H]⁺) .

- FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) confirm acetamide and benzylthio groups .

Advanced: How does structural variation in the benzylthio group influence biological activity?

A comparative study of analogs reveals:

| Substituent on Benzylthio | IC₅₀ (μM) for COX-2 Inhibition | LogP |

|---|---|---|

| -H (Parent compound) | 0.40 | 3.2 |

| -Cl | 0.25 | 3.8 |

| -OCH₃ | 0.55 | 2.9 |

Q. Key findings :

- Electron-withdrawing groups (e.g., -Cl) enhance COX-2 inhibition but increase lipophilicity (LogP) .

- Methoxy groups reduce activity, likely due to steric hindrance .

Basic: What preliminary biological assays are recommended for evaluating this compound?

- Anti-inflammatory screening : COX-1/COX-2 inhibition assays using recombinant enzymes .

- Antimicrobial testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity .

Advanced: How can contradictory data on antimicrobial activity be resolved?

Discrepancies in MIC values (e.g., 8 μg/mL in vs. 32 μg/mL in ) may arise from:

- Assay conditions : Variations in inoculum size or growth media (e.g., Mueller-Hinton vs. RPMI) .

- Compound stability : Degradation in aqueous buffers over 24 hours, requiring fresh preparation .

- Resistance mechanisms : Efflux pump activity in clinical vs. lab strains .

Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Basic: What computational methods support SAR studies for this compound?

- Docking simulations : AutoDock Vina to predict binding to COX-2 (PDB ID: 5KIR) .

- QSAR modeling : Use of Hammett constants (σ) to correlate substituent effects with bioactivity .

- ADMET prediction : SwissADME to estimate permeability (e.g., Caco-2 cell model) .

Advanced: What strategies mitigate thiophene ring oxidation during storage?

- Lyophilization : Store as a lyophilized powder under argon to prevent autoxidation .

- Antioxidant additives : 0.1% BHT in DMSO stock solutions .

- Degradation monitoring : Periodic HPLC-UV analysis (λ = 254 nm) to detect sulfoxide byproducts .

Basic: How is purity validated for in vitro studies?

- HPLC : Reverse-phase C18 column, gradient elution (ACN:H₂O = 70:30), retention time ~8.2 min .

- Elemental analysis : Acceptable C, H, N, S values within ±0.4% of theoretical .

Advanced: What mechanistic insights explain its dual COX-2/5-LOX inhibition?

Proposed mechanisms:

- COX-2 : Competitive inhibition via H-bonding between acetamide C=O and Tyr355 .

- 5-LOX : Chelation of Fe²⁺ in the active site by thiophene sulfur .

Supporting data : Mutagenesis studies show loss of activity in COX-2 Y355F mutants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.